Norvancomycin hydrochloride

Descripción general

Descripción

Norvancomicina (hidrocloruro) es un antibiótico glicopéptido que está estructuralmente relacionado con la vancomicina. Se utiliza principalmente para tratar infecciones graves causadas por bacterias grampositivas, incluidas Staphylococcus aureus resistente a la meticilina y Staphylococcus epidermidis resistente a la meticilina . Norvancomicina se desarrolló en China y se ha utilizado ampliamente durante más de tres décadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Norvancomicina se produce mediante la fermentación del microorganismo Amycolatopsis orientalis, que se aisló de muestras de suelo en la provincia de Guizhou, China . El caldo de fermentación se procesa para extraer y purificar el antibiótico.

Métodos de producción industrial: La producción industrial de norvancomicina implica varios pasos, incluida la fermentación, la extracción y la purificación. El proceso de fermentación se optimiza para maximizar el rendimiento de norvancomicina. Después de la fermentación, el caldo se filtra y el antibiótico se extrae utilizando disolventes. El extracto crudo se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Norvancomicina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su eficacia y reducir los efectos secundarios.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio y el peróxido de hidrógeno se pueden utilizar para oxidar la norvancomicina.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan para reacciones de reducción.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de norvancomicina que pueden tener diferentes propiedades farmacológicas y perfiles terapéuticos mejorados .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

A study on the population pharmacokinetics of norvancomycin revealed a two-compartment model with significant inter-individual variability. The clearance rates were influenced by renal function, with distinct pharmacokinetic parameters established for patients with varying levels of kidney function. The study emphasized the importance of the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio in predicting clinical outcomes .

Case Study: Osteomyelitis in Pediatric Patients

A retrospective study conducted at Hebei Children’s Hospital analyzed 208 pediatric patients treated for acute hematogenous osteomyelitis with either norvancomycin or vancomycin from January 2015 to February 2023. Key findings included:

- Efficacy : Both treatments showed comparable efficacy, with no significant differences in adverse events.

- Cost-effectiveness : The total hospitalization cost was significantly lower for the norvancomycin group (¥28,765.35 ± ¥11,835.98) compared to the vancomycin group (¥43,776.06 ± ¥33,365.30), indicating a more economical treatment option without compromising safety or efficacy .

| Treatment Group | Total Hospitalization Cost (¥) | Clinical Efficacy Cost Ratio | Bacteriological Clearance Cost Ratio |

|---|---|---|---|

| Norvancomycin | 28,765.35 ± 11,835.98 | 290.44 | 356.14 |

| Vancomycin | 43,776.06 ± 33,365.30 | 437.76 | 576.30 |

Safety Profile

The adverse effects associated with norvancomycin are similar to those of vancomycin and include nephrotoxicity, ototoxicity, rash, and gastrointestinal disturbances . Monitoring for these side effects is essential during treatment.

Research Applications

Norvancomycin has also been explored in various research contexts:

Mecanismo De Acción

Norvancomicina ejerce sus efectos antibacterianos al inhibir la síntesis de la pared celular bacteriana. Se une al extremo D-alanil-D-alanina de las unidades precursoras de la pared celular, impidiendo su incorporación a la matriz de peptidoglicano, que es esencial para la integridad de la pared celular bacteriana. Esta inhibición conduce a la lisis celular y a la muerte de las bacterias .

Compuestos similares:

Teicoplanina: Otro antibiótico glicopéptido con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Dalbavancina: Un antibiótico lipoglicopéptido con una vida media más larga y un espectro antibacteriano similar.

Singularidad de la norvancomicina: Norvancomicina es única debido a sus diferencias estructurales con la vancomicina, específicamente la ausencia de un grupo N-metilo. Esta diferencia puede contribuir a sus distintas propiedades farmacocinéticas y farmacodinámicas, convirtiéndola en una valiosa alternativa en el tratamiento de infecciones causadas por bacterias resistentes .

Comparación Con Compuestos Similares

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial spectrum.

Uniqueness of Norvancomycin: Norvancomycin is unique due to its structural differences from vancomycin, specifically the absence of an N-methyl group. This difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative in treating infections caused by resistant bacteria .

Actividad Biológica

Norvancomycin hydrochloride (NVCM) is a glycopeptide antibiotic that has gained attention for its efficacy against Gram-positive bacterial infections, particularly those caused by methicillin-resistant strains. This article delves into the biological activity of NVCM, summarizing its mechanisms, pharmacokinetics, clinical applications, and comparative studies with other antibiotics.

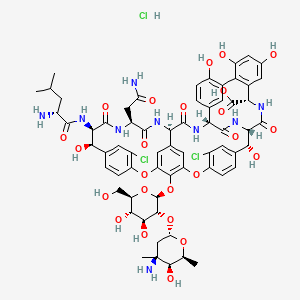

NVCM is structurally similar to vancomycin but differs by the absence of an N-methyl group at the N-terminus of the polypeptide chain. This structural modification contributes to its antibacterial properties. Like vancomycin, NVCM exerts its effects by inhibiting cell wall synthesis in bacteria, specifically targeting the D-alanyl-D-alanine terminus of peptidoglycan precursors, which is crucial for bacterial cell wall integrity.

Spectrum of Activity

NVCM has demonstrated significant activity against a variety of Gram-positive bacteria:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Methicillin-resistant Staphylococcus epidermidis

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium difficile

In vitro studies indicate that NVCM's antibacterial activity is comparable to that of vancomycin. For instance, a comparative study showed that while NVCM maintains a strong efficacy against MRSA, some impurities derived from it exhibit reduced antibacterial properties .

Comparative Efficacy

The following table summarizes the antibacterial activity of NVCM compared to vancomycin and its impurities:

| Compound | Activity Against MRSA | Activity Against Enterococci | Activity Against E. coli |

|---|---|---|---|

| Norvancomycin (NVCM) | High | Moderate | None |

| Vancomycin | High | Moderate | None |

| Impurity 1 (Desvancosaminyl) | Low | Low | None |

| Impurity 2 (Aglucovancomycin) | Moderate | Low | None |

| Impurity 3 | Similar to NVCM | Low | None |

Distribution Characteristics

NVCM exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. A study on ocular pharmacokinetics revealed significant tissue penetration:

- Cornea: 2105.45 ± 919.89 μg/g

- Conjunctiva: 3033.92 ± 1061.95 μg/g

- Iris: 1570.19 ± 402.87 μg/g

- Ciliary Body: 181.94 ± 47.11 μg/g

- Aqueous Humour: 29.78 ± 4.90 μg/mL

- Plasma: 26.89 ± 5.57 μg/mL

These results indicate that NVCM achieves high concentrations in ocular tissues, suggesting potential use in treating ocular infections .

Clinical Applications and Case Studies

NVCM has been utilized in various clinical settings, particularly in treating severe infections such as endocarditis and osteomyelitis. A retrospective study involving pediatric patients indicated successful treatment outcomes with NVCM in cases where traditional therapies were inadequate .

Case Study: Clostridium difficile Infection

A notable case involved a one-month-old infant diagnosed with Clostridium difficile infection (CDI). Following extensive antibiotic treatment, the patient exhibited severe diarrhea and elevated inflammatory markers. Treatment with NVCM led to significant improvement and restoration of normal intestinal flora, highlighting its effectiveness in managing CDI .

Safety Profile

The safety profile of NVCM appears favorable, with minimal ototoxicity reported in animal studies after multiple intravenous administrations . However, further research is necessary to fully establish its long-term safety in diverse populations.

Propiedades

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFHCJFZGXUAT-UMXPSMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H74Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213997-73-0 | |

| Record name | Norvancomycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORVANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.